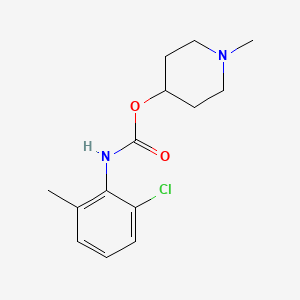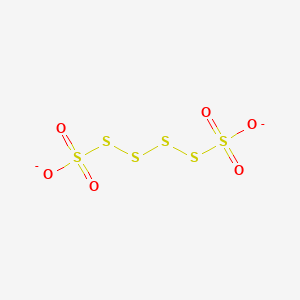
Tetrasulfane-1,4-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasulfane-1,4-disulfonate is a chemical compound characterized by the presence of four sulfur atoms and two sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasulfane-1,4-disulfonate can be synthesized through various methods. One common approach involves the nickel-catalyzed reductive coupling of unactivated alkyl bromides with symmetrical tetrasulfides . This method is practical and scalable, relying on easily available, unfunctionalized substrates.
Industrial Production Methods
Industrial production of this compound typically involves the oxidative coupling of sulfur-containing compounds. This process is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tetrasulfane-1,4-disulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form trisulfide dioxides through photocatalysis.
Reduction: The compound can be reduced under specific conditions to yield various sulfur-containing products.
Substitution: this compound can participate in substitution reactions, where one or more of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfinic acid, nickel catalysts, and various oxidizing agents . Reaction conditions often involve specific temperatures, pressures, and the presence of light for photocatalytic reactions.
Major Products Formed
Major products formed from the reactions of this compound include trisulfide dioxides, various sulfur-containing intermediates, and other polysulfanes .
Scientific Research Applications
Tetrasulfane-1,4-disulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetrasulfane-1,4-disulfonate involves its ability to react with cysteine residues in key proteins and enzymes. This interaction often proceeds via S-thiolation of cysteine residues, leading to the formation of reactive oxygen species . These reactions can modulate various cellular processes, including antioxidant defenses and programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrasulfane-1,4-disulfonate include:
Bis(triethoxysilylpropyl)tetrasulfane: Used as a coupling agent in rubber production.
Diallyl tetrasulfane: Known for its antimicrobial properties.
1,4-Dibenzyltetrasulfane: Exhibits interesting biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form strong chemical bonds with other molecules makes it valuable in various industrial applications .
Properties
CAS No. |
31294-89-0 |
|---|---|
Molecular Formula |
O6S6-2 |
Molecular Weight |
288.4 g/mol |
InChI |
InChI=1S/H2O6S6/c1-11(2,3)9-7-8-10-12(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
InChI Key |
UMIMASAQGBNPAE-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=O)SSSSS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


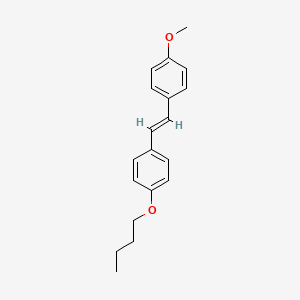
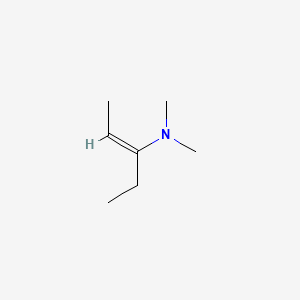
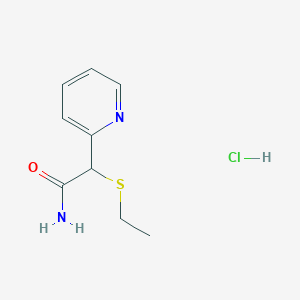
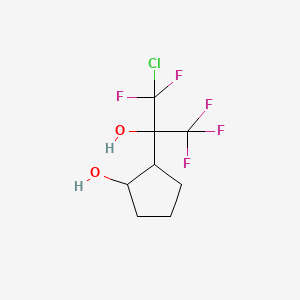

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
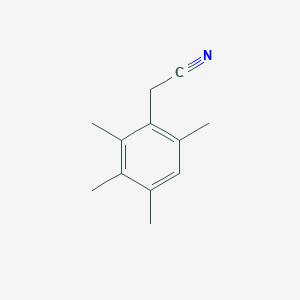
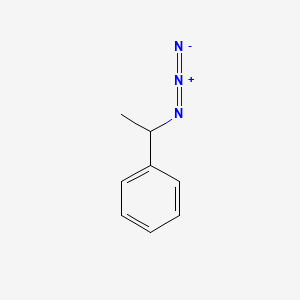
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
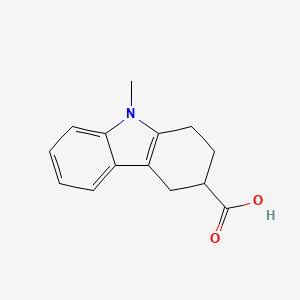

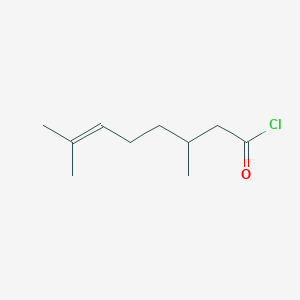
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
